2-[(3-Ethylphenyl)methyl]pyrrolidine
Description
Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis
The pyrrolidine framework is a recurring motif in a multitude of natural products, pharmaceuticals, and catalysts, underscoring its profound importance in organic chemistry. nih.govmdpi.com Its prevalence stems from a combination of unique structural and chemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring create a three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. nih.gov This non-planar geometry allows for the precise spatial orientation of substituents, a key factor in the design of potent and selective drugs.
In the realm of asymmetric synthesis, chiral pyrrolidine derivatives, most notably proline and its analogues, have emerged as powerful organocatalysts. mdpi.com They are instrumental in a wide array of stereoselective transformations, offering an environmentally benign alternative to metal-based catalysts. The pyrrolidine scaffold's ability to form enamines and iminium ions is central to its catalytic activity, enabling the construction of complex chiral molecules with high enantiomeric purity. rsc.org
Furthermore, the pyrrolidine ring is a common feature in numerous FDA-approved drugs, highlighting its therapeutic relevance. researchgate.net Its presence in compounds targeting a wide range of diseases demonstrates the versatility of this scaffold in medicinal chemistry. The ability to readily modify the pyrrolidine ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
Overview of Substituted Pyrrolidines in Chemical Research
Substituted pyrrolidines are a broad class of compounds that have been the subject of extensive research due to their diverse biological activities and applications in synthesis. The nature and position of the substituents on the pyrrolidine ring can dramatically influence the compound's properties. For instance, 2-substituted pyrrolidines are of particular interest due to their prevalence in alkaloids and their use as chiral ligands in catalysis. organic-chemistry.org
The synthesis of substituted pyrrolidines is a well-developed area of organic chemistry, with numerous methods available for their construction. organic-chemistry.org These methods range from the modification of naturally occurring chiral building blocks like proline to de novo syntheses involving cyclization reactions. mdpi.com Recent advancements have focused on the development of stereoselective methods to access enantiomerically pure substituted pyrrolidines, which are crucial for their application in pharmacology and asymmetric catalysis. nih.govacs.org
The biological activities of substituted pyrrolidines are vast and varied, encompassing antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) effects. researchgate.net This wide range of activities is a testament to the ability of the pyrrolidine scaffold to interact with a diverse array of biological targets. The ongoing research in this area continues to uncover new therapeutic applications for this versatile class of compounds.
Scope and Research Objectives for 2-[(3-Ethylphenyl)methyl]pyrrolidine
While the broader class of substituted pyrrolidines has been extensively studied, the specific compound this compound remains a relatively unexplored entity in the scientific literature. Its chemical structure, featuring a pyrrolidine ring substituted at the 2-position with a 3-ethylbenzyl group, suggests several potential avenues for research.
The primary research objectives for this compound would be to:
Develop an efficient and stereoselective synthesis: A key objective would be to establish a reliable synthetic route to obtain this compound in high purity and, ideally, as a single enantiomer. Given the importance of chirality in the biological activity of pyrrolidine derivatives, the development of an asymmetric synthesis would be of paramount importance. A plausible approach could involve the asymmetric alkylation of a proline derivative or a catalytic asymmetric hydrogenation of a suitable precursor. chemicalbook.comgoogle.com
Characterize its physicochemical properties: A thorough characterization of its physical and chemical properties would be essential for any future applications. This would include determining its melting point, boiling point, solubility, and spectral data.
Investigate its potential biological activity: Drawing inspiration from the known biological activities of other 2-benzylpyrrolidine derivatives, which have shown utility as precursors to CNS-targeting compounds, a primary research focus would be to screen this compound for its own pharmacological effects. chem960.com The presence of the 3-ethylphenyl group could modulate its lipophilicity and interaction with biological targets compared to unsubstituted benzyl derivatives. cymitquimica.com
Explore its applications in catalysis: Given the established role of 2-substituted pyrrolidines in organocatalysis, another research direction would be to evaluate the catalytic activity of this compound in various asymmetric transformations.
Due to the lack of specific experimental data for this compound, a comparative analysis of the physicochemical properties of the closely related compound, 2-benzylpyrrolidine, can provide valuable insights.
Table 1: Comparative Physicochemical Data of 2-Benzylpyrrolidine
| Property | Value for 2-Benzylpyrrolidine |
|---|---|
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature |
| Purity | 95% |
Data sourced from commercially available information for 2-benzylpyrrolidine and may serve as an estimation for the target compound. chem960.com
The synthesis of this compound could potentially be achieved through established methods for the synthesis of 2-arylmethyl-pyrrolidines. One common strategy involves the use of proline as a chiral starting material.
Table 2: Plausible Synthetic Approach for this compound
| Step | Description | Starting Material | Key Reagents |
|---|---|---|---|
| 1 | N-protection of Proline | L-Proline | e.g., Boc anhydride |
| 2 | Activation of the carboxylic acid | N-Boc-L-proline | e.g., DCC, HOBt |
| 3 | Coupling with a suitable amine | Activated N-Boc-L-proline | e.g., N,O-Dimethylhydroxylamine |
| 4 | Grignard reaction | Weinreb amide of N-Boc-L-proline | 3-Ethylphenylmagnesium bromide |
| 5 | Reduction of the ketone | N-Boc-2-(3-ethylbenzoyl)pyrrolidine | e.g., NaBH₄ |
| 6 | Deprotection | N-Boc-2-[(3-ethylphenyl)(hydroxy)methyl]pyrrolidine | e.g., TFA |
| 7 | Deoxygenation | 2-[(3-Ethylphenyl)(hydroxy)methyl]pyrrolidine | e.g., Catalytic hydrogenation |
This represents a generalized synthetic strategy and would require experimental optimization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[(3-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |
InChI Key |
UEESDGYFZOBQME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC2CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Ethylphenyl Methyl Pyrrolidine and Analogous Structures
Established Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the five-membered pyrrolidine ring can be achieved through a variety of synthetic approaches, broadly categorized into cyclization reactions and multi-component reactions.
Cyclization Reactions in Pyrrolidine Synthesis
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, involving the formation of a carbon-nitrogen bond to close the five-membered ring. These reactions often start from acyclic precursors containing a nitrogen atom and a suitable electrophilic or reactive site at the appropriate distance.
One common strategy involves the cyclization of haloamines. For instance, the lithiation-cyclization of N-Boc-N-(3-chloropropyl)allylamine using n-butyllithium and sparteine provides a route to 2-substituted pyrrolidines. This method has been extended to the synthesis of piperidines as well acs.org. The reaction proceeds via an intramolecular nucleophilic substitution, where the deprotonated amine attacks the carbon bearing the halogen.
Another powerful approach is the intramolecular hydroamination of alkenes. Copper-catalyzed intramolecular hydroamination has been shown to be effective for the synthesis of α-arylpyrrolidines nih.gov. This method often exhibits excellent enantioselectivity when a chiral ligand is employed. The diastereoselectivity of copper-promoted intramolecular aminooxygenation of alkenes has also been investigated, showing that α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereomeric ratios tandfonline.com.
Furthermore, ozonolysis of a cyclic precursor followed by intramolecular cyclization of the resulting aminoaldehyde offers a stereoselective route to pyrrolidine derivatives, as demonstrated in the synthesis of Anisomycin mdpi.com. Radical cyclizations also represent a valid strategy for constructing the pyrrolidine ring system.
A summary of representative cyclization strategies is presented in Table 1.
| Starting Material Type | Reaction Type | Key Reagents | Product Type | Ref. |
| N-Boc-N-(3-chloropropyl)allylamine | Lithiation-cyclization | n-BuLi, (-)-sparteine | N-Boc-2-allylpyrrolidine | acs.org |
| 4-pentenyl sulfonamides | Copper-promoted aminooxygenation | Cu(II) salts | 2,5-disubstituted pyrrolidines | tandfonline.com |
| Oxazine derivative | Ozonolysis/intramolecular cyclization | O3, Pd(OH)2 | Substituted pyrrolidine | mdpi.com |
| Aliphatic azides | C-H amination | Iron dipyrrinato complex | 2,5-disubstituted pyrrolidines |
Multi-component Reactions for Pyrrolidine Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of functionalized pyrrolidines.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a classic and powerful MCR for constructing the pyrrolidine ring. This reaction allows for the creation of multiple stereocenters in a single step with high levels of regio- and diastereoselectivity acs.org. Azomethine ylides can be generated in situ from various precursors, such as imines of α-amino acids.
Another notable MCR involves the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, catalyzed by a Lewis acid like TiCl4, to afford highly substituted pyrrolidine derivatives diastereoselectively nih.gov. This reaction can construct up to three stereogenic centers in one pot.
MCRs provide a rapid and convergent pathway to diverse pyrrolidine structures, making them highly valuable in drug discovery and library synthesis.
Stereoselective Synthesis of 2-[(3-Ethylphenyl)methyl]pyrrolidine and Chiral Analogs
Controlling the stereochemistry at the C2 position is crucial for the biological activity of many pyrrolidine-containing compounds. Asymmetric catalysis has emerged as the most powerful tool for the enantioselective synthesis of chiral pyrrolidines.
Asymmetric Catalysis in Pyrrolidine Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of pyrrolidines.
Organocatalysis, the use of small chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts and are particularly well-suited for the synthesis of pyrrolidine-containing molecules.
The seminal work in this area demonstrated that L-proline can catalyze intermolecular aldol reactions with high enantioselectivity. This concept has been extended to various other transformations, including Michael additions and Mannich reactions, which can be key steps in the synthesis of substituted pyrrolidines. Diarylprolinol silyl ethers, a class of modified proline catalysts, are highly effective for the asymmetric functionalization of aldehydes.
Pyrrolidine-based organocatalysts often operate through the formation of chiral enamines or iminium ions, which then react with electrophiles or nucleophiles in a stereocontrolled manner. For instance, new pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee beilstein-journals.org.
A summary of representative organocatalytic reactions for pyrrolidine synthesis is presented in Table 2.
| Reaction Type | Organocatalyst | Reactants | Product | Enantioselectivity (ee) | Ref. |
| Michael Addition | Pyrrolidine-based catalyst | Aldehyde, Nitroolefin | γ-Nitroaldehyde | up to 85% | beilstein-journals.org |
| Aldol Reaction | L-proline | Ketone, Aldehyde | β-Hydroxy ketone | High | nih.gov |
| Diels-Alder Cycloaddition | Imidazolidinone | Diene, Dienophile | Cyclohexene derivative | High | nih.gov |
Transition-metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of pyrrolidines. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C and C-N bonds. This methodology can be applied to the synthesis of chiral 2-substituted pyrrolidines. For example, a sequential asymmetric allylic alkylation and ring contraction strategy has been developed for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines nih.gov.
Copper-catalyzed asymmetric reactions are also widely used. For instance, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides provides a direct route to enantioenriched pyrrolidines mdpi.com. Furthermore, copper-catalyzed intramolecular hydroamination of alkenes using a chiral ligand is a highly effective method for producing α-arylpyrrolidines with excellent enantioselectivities (up to 99.5:0.5 er) nih.gov.
A summary of representative transition-metal catalyzed reactions for pyrrolidine synthesis is presented in Table 3.
| Reaction Type | Metal/Ligand | Reactants | Product | Yield | Enantioselectivity (er/ee) | Ref. |
| Intramolecular Hydroamination | Cu(OAc)2 / (S)-DTBM-SEGPHOS | N-O linked alkene | α-Arylpyrrolidine | 78% | 97.5:2.5 er | nih.gov |
| Asymmetric Allylic Alkylation | Pd2(dba)3 / (S)-(CF3)3-t-BuPHOX | Imide | (S)-3-allyl-3-benzyl-1-(benzyloxy)piperidine-2,6-dione | - | - | nih.gov |
| 1,3-Dipolar Cycloaddition | AgOAc / Chiral phosphine | Azomethine ylide, Alkene | Substituted pyrrolidine | 92% | 99% ee | nih.gov |
Chiral Pool Approaches for Stereocontrol
The synthesis of enantiomerically pure pyrrolidine derivatives, such as this compound, frequently utilizes chiral pool strategies to establish defined stereochemistry. This approach leverages readily available, optically pure natural products as starting materials. mdpi.comnih.gov Proline and 4-hydroxyproline are common starting points for introducing a pre-existing chiral center into the pyrrolidine ring, which ensures the production of optically pure compounds with good yields. mdpi.com
For instance, (S)-prolinol, derived from the reduction of proline, can serve as a versatile building block. mdpi.com The synthesis often begins with pyroglutamic acid, a derivative of glutamic acid, from which both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized. nih.gov The stereochemical outcome of these syntheses can often be controlled by the choice of protecting groups on the pyrrolidine nitrogen. For example, carbamate protecting groups may favor the formation of cis-isomers, while a benzamide group can direct the reaction towards the trans-product. nih.gov By starting with these enantiopure precursors, the stereochemistry at the C2 position of the pyrrolidine ring is fixed, and subsequent reactions to introduce the (3-ethylphenyl)methyl substituent can be carried out without affecting this chiral center.
Functionalization Strategies for the Pyrrolidine Core and Phenyl Substituent
Further modification of the this compound scaffold can be achieved through targeted functionalization of either the pyrrolidine ring or the peripheral phenyl substituent. The pyrrolidine nucleus, containing a secondary amine, offers a prime site for modification, influencing the molecule's basicity and nucleophilicity. nih.gov The phenyl ring, activated by the ethyl group, provides opportunities for electrophilic aromatic substitution.
Pyrrolidine Core Functionalization:
N-Functionalization: The nitrogen atom of the pyrrolidine ring is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, and sulfonylation. This allows for the introduction of a wide array of substituents, altering the compound's steric and electronic properties. nih.gov
C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. For the pyrrolidine ring, this can include regio- and diastereoselective intramolecular nitrene insertion into sp³ C-H bonds, catalyzed by dirhodium complexes, to form N-unprotected pyrrolidines. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is another powerful method for forming the pyrrolidine ring itself, demonstrating high regio- and chemoselectivity. organic-chemistry.org
Phenyl Substituent Functionalization:
Electrophilic Aromatic Substitution (EAS): The ethyl group on the phenyl ring is an ortho-, para-directing activator for EAS reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation. The existing substitution pattern means that incoming electrophiles will primarily be directed to the positions ortho and para to the ethyl group (positions 2, 4, and 6).
Benzylic Functionalization: The ethyl group itself can be functionalized at the benzylic position through radical halogenation or oxidation to introduce further diversity.
Below is a table summarizing potential functionalization strategies:
| Scaffold Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
| Pyrrolidine N-H | Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl |
| Acylation | Acyl chlorides (e.g., CH₃COCl) | N-Acyl | |
| Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl | |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. While specific studies on this compound are not detailed in the provided results, mechanistic investigations into the synthesis of analogous pyrrolidine structures, particularly through transition metal catalysis, offer significant insights. acs.orgnih.gov
Reaction Pathway Elucidation
A plausible pathway for synthesizing substituted pyrrolidines involves the intramolecular amination of C-H bonds, a transformation that can be catalyzed by transition metals like copper. acs.orgnih.gov Mechanistic studies, combining experimental data with Density Functional Theory (DFT) calculations, have been instrumental in mapping out the catalytic cycle for such reactions. acs.orgnih.gov
For a copper-catalyzed intramolecular C-H amination using N-haloamide precursors, a proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. acs.orgnih.gov The reaction is initiated by the coordination of the N-haloamide to a Cu(I) catalyst. This is followed by the cleavage of the nitrogen-halogen bond, leading to a change in the spin state from singlet to triplet. acs.orgnih.gov The subsequent steps involve C-H bond activation, C-N bond formation to close the ring, and regeneration of the active Cu(I) catalyst. DFT calculations help to determine the free energy profiles for different potential pathways, identifying the most energetically favorable route. nih.gov
Another potential pathway involves a photo-promoted ring contraction of pyridines with silylborane. nih.govresearchgate.net The mechanism for this transformation is understood to proceed through key intermediates, including 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are linked by a photochemical or thermal silyl migration. nih.govresearchgate.net
Role of Intermediates and Transition States
In the copper-catalyzed C-H amination pathway, several key intermediates and transition states dictate the reaction's course and selectivity. After the initial N-X bond cleavage, a key intermediate is formed where unpaired electrons are located on the nitrogen and the copper center, which is oxidized to Cu(II). acs.orgnih.gov
The transition from the singlet to the triplet spin state often occurs at a "minimum energy crossing point" (MECP), which represents the highest energy point along this part of the reaction coordinate. acs.orgnih.gov The nature of the halogen on the amide reactant (e.g., N-F vs. N-Cl) significantly influences the free energy profiles and the efficiency of the reaction, with N-fluoro substrates often showing more favorable reaction pathways. acs.orgnih.gov
Computational studies can also rule out certain proposed intermediates. For example, in some systems, a putative benzylic fluoride intermediate was considered but ultimately shown not to be part of the primary catalytic cycle by both theoretical calculations and experimental monitoring. acs.orgnih.gov These detailed mechanistic insights, elucidating the precise roles of intermediates and the energies of transition states, are vital for the rational design of more efficient and selective syntheses of complex pyrrolidines.
Advanced Spectroscopic Characterization of 2 3 Ethylphenyl Methyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 2-[(3-Ethylphenyl)methyl]pyrrolidine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.
The 1H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrolidine (B122466) ring, the ethylphenyl group, and the methylene bridge connecting them. The chemical shifts are influenced by the electronic environment of each proton. The protons on the pyrrolidine ring are expected to appear in the upfield region, typically between 1.5 and 3.5 ppm. pearson.comresearchgate.net The benzylic protons of the methylene bridge would likely resonate around 2.5-3.0 ppm. The aromatic protons of the 3-ethylphenyl ring are expected in the downfield region, generally between 7.0 and 7.3 ppm. The ethyl group's protons would present as a characteristic quartet and triplet. mnstate.edu
The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrrolidine ring are expected to have chemical shifts in the range of 25-60 ppm. chemicalbook.com The benzylic carbon and the carbons of the ethyl group will appear in the aliphatic region, while the aromatic carbons will be observed in the downfield region, typically between 125 and 145 ppm.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1' (Pyrrolidine N-H) | ~2.0 (broad s) | - |
| 2' (Pyrrolidine CH) | ~3.0-3.2 (m) | ~60-62 |
| 3' (Pyrrolidine CH2) | ~1.7-1.9 (m) | ~25-27 |
| 4' (Pyrrolidine CH2) | ~1.5-1.7 (m) | ~23-25 |
| 5' (Pyrrolidine CH2) | ~2.8-3.0 (m) | ~46-48 |
| Methylene (CH2) | ~2.5-2.7 (dd), ~2.9-3.1 (dd) | ~40-42 |
| 1 (Aromatic C) | - | ~140-142 |
| 2 (Aromatic CH) | ~7.0-7.1 (s) | ~127-129 |
| 3 (Aromatic C) | - | ~144-146 |
| 4 (Aromatic CH) | ~7.0-7.1 (d) | ~126-128 |
| 5 (Aromatic CH) | ~7.2-7.3 (t) | ~128-130 |
| 6 (Aromatic CH) | ~7.1-7.2 (d) | ~125-127 |
| Ethyl (CH2) | ~2.6-2.7 (q) | ~28-30 |
| Ethyl (CH3) | ~1.2-1.3 (t) | ~15-17 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.
Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on the pyrrolidine ring, confirming their adjacent relationships. Additionally, the coupling between the ethyl group's methylene and methyl protons would be evident.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in connecting the methylene bridge to both the pyrrolidine ring (correlation from methylene protons to C2' and C5' of the pyrrolidine) and the ethylphenyl ring (correlation from methylene protons to C1 of the aromatic ring).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY would be instrumental in confirming the stereochemistry at the C2' position of the pyrrolidine ring and the relative orientation of the (3-ethylphenyl)methyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C13H19N. The expected exact mass for the protonated molecule [M+H]+ can be calculated and compared with the experimental value to confirm the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]+ | C13H20N+ | 190.1596 |
Tandem mass spectrometry (MS/MS) or GC-MS would be used to study the fragmentation pattern of the molecular ion. The fragmentation pathways provide valuable structural information. Common fragmentation for this molecule would likely involve the cleavage of the bond between the methylene bridge and the pyrrolidine ring, or the loss of the ethyl group from the phenyl ring.
A primary fragmentation pathway would be the cleavage of the C-C bond beta to the nitrogen atom of the pyrrolidine ring, leading to the formation of a stable iminium ion. The benzylic cleavage is also a highly probable fragmentation route.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Structure | Description |
| 189 | [C13H19N]+• | Molecular Ion |
| 174 | [C12H16N]+ | Loss of a methyl radical (•CH3) |
| 160 | [C11H14N]+ | Loss of an ethyl radical (•C2H5) |
| 119 | [C9H11]+ | 3-ethylbenzyl cation |
| 84 | [C5H10N]+ | Pyrrolidinylmethyl cation |
| 70 | [C4H8N]+ | Iminium ion from pyrrolidine ring cleavage |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. dtic.mil The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H stretch: A moderate to weak band around 3300-3500 cm-1 for the secondary amine in the pyrrolidine ring.
C-H stretch (aromatic): Bands above 3000 cm-1.
C-H stretch (aliphatic): Bands below 3000 cm-1.
C=C stretch (aromatic): Peaks in the 1450-1600 cm-1 region.
C-N stretch: Absorption in the 1020-1250 cm-1 range.
These vibrational data would complement the NMR and MS data to provide a full spectroscopic profile of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the vibrations of the pyrrolidine ring and the 3-ethylphenyl group.
The pyrrolidine ring, a saturated secondary amine, will show characteristic N-H stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the ring and the ethyl substituent will also be prominent. The aromatic ring contributes characteristic C-H and C=C stretching and bending vibrations. The substitution pattern on the benzene ring influences the positions of the C-H out-of-plane bending bands, which are particularly diagnostic.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrolidine N-H | Stretch | 3300 - 3500 | Weak to Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Pyrrolidine CH₂ | Scissoring | ~1450 | Medium |
| Aromatic C-H | Out-of-plane bend (m-disubstituted) | 690 - 710 and 810 - 850 | Strong |
| Pyrrolidine C-N | Stretch | 1000 - 1250 | Medium |
Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and intermolecular interactions.
The presence of a weak to medium band in the 3300-3500 cm⁻¹ region would confirm the N-H stretch of the secondary amine in the pyrrolidine ring nist.govnih.gov. Strong absorptions in the 2850-2960 cm⁻¹ range are anticipated due to the C-H stretching of the numerous methylene and methyl groups libretexts.org. The aromatic C-H stretching vibrations are expected to appear at slightly higher wavenumbers, between 3000 and 3100 cm⁻¹ libretexts.orgopenstax.org. The characteristic C=C stretching vibrations of the benzene ring should produce a series of bands in the 1450-1600 cm⁻¹ region openstax.org. The meta-substitution pattern of the ethylphenyl group is expected to give rise to strong C-H out-of-plane bending bands in the regions of 690–710 cm⁻¹ and 810–850 cm⁻¹ spectroscopyonline.comresearchgate.net.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by vibrations of the carbon skeleton, including the aromatic ring and the pyrrolidine ring.
Expected Raman Shifts for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | Breathing | ~1000 | Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1620 | Strong |
| Pyrrolidine Ring | Deformation/Breathing | 800 - 1000 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
Note: Raman intensities are dependent on the change in polarizability of the bonds during vibration.
A prominent feature in the Raman spectrum would be the aromatic ring breathing mode, expected around 1000 cm⁻¹ researchgate.net. The aromatic C=C stretching vibrations typically give a strong band in the 1580-1620 cm⁻¹ region. The aliphatic and aromatic C-H stretching vibrations will appear in their respective regions, similar to the FT-IR spectrum, but with potentially different relative intensities.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 3-ethylphenyl group. The pyrrolidine ring itself, being saturated, does not absorb significantly in the UV-Vis region researchgate.net.
The benzene ring exhibits characteristic π → π* transitions. The substitution on the benzene ring can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands. For a substituted benzene ring like the one in the target molecule, two main absorption bands are expected: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm libretexts.org. The UV-Vis spectrum of 3-ethyltoluene shows absorption maxima in this region guidechem.comnist.gov.
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (E2-band) | ~210 - 220 | High |
| π → π* (B-band) | ~260 - 270 | Low to Medium |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules containing aromatic rings often exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. While the ethylphenyl group is the primary fluorophore, the pyrrolidine substituent may influence the fluorescence properties through electronic and steric effects. N-aryl pyrrolidines have been studied for their fluorescent properties, and the emission is often attributed to intramolecular charge transfer (ICT) states nih.gov. The fluorescence emission maximum is generally expected at a longer wavelength than the absorption maximum (Stokes shift).
Expected Fluorescence Properties for this compound:
| Property | Expected Value |
| Excitation Wavelength (λₑₓ) | Corresponds to the absorption maximum (~260-270 nm) |
| Emission Wavelength (λₑₘ) | > 280 nm |
| Stokes Shift | Variable, dependent on solvent polarity |
| Quantum Yield | Low to moderate |
Note: The actual fluorescence properties can be significantly influenced by solvent polarity, pH, and temperature.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.
While specific XRD data for this compound is not available, general structural features can be inferred from studies on related pyrrolidine derivatives researchgate.netnih.govnih.gov. The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation mdpi.com. The orientation of the (3-ethylphenyl)methyl substituent relative to the pyrrolidine ring would be a key structural feature.
In the solid state, if the compound is crystalline, the molecules would be expected to pack in a way that maximizes intermolecular interactions. If the compound is protonated to form a salt (e.g., a hydrochloride or a pyrrolidinium salt), the crystal lattice would be stabilized by ionic interactions and hydrogen bonds between the pyrrolidinium cation and the counter-anion acs.orgacs.orgmdpi.comnih.gov. The packing of such salts often involves layered or more complex three-dimensional networks.
Expected Crystallographic Parameters (Hypothetical):
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Conformation | Envelope or twist conformation of the pyrrolidine ring |
| Intermolecular Interactions | N-H···X hydrogen bonding (if a salt), C-H···π interactions, van der Waals forces |
The determination of the solid-state structure through XRD would provide invaluable insights into the molecule's conformational preferences and its potential for forming specific solid-state architectures.
Computational and Theoretical Investigations of 2 3 Ethylphenyl Methyl Pyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and properties of 2-[(3-Ethylphenyl)methyl]pyrrolidine at the atomic level. These methods solve the electronic Schrödinger equation to yield detailed information about energy, geometry, and electronic behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for studying the ground state properties of molecules like this compound due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-31G* to describe the molecular orbitals. nih.govescholarship.org
Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. masjaps.com For a flexible molecule like this compound, which contains a rotatable bond between the ethylphenyl group and the pyrrolidine (B122466) ring, as well as the puckered pyrrolidine ring itself, multiple stable conformations (conformers) may exist. nih.govacs.org
The process begins with a conformational search to identify various possible low-energy structures. acs.org Each of these structures is then subjected to full geometry optimization using DFT methods. The calculations iteratively adjust the atomic coordinates to minimize the total energy of the molecule, leading to the equilibrium geometry. A key confirmation that a true minimum has been found is the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. masjaps.com The relative energies of the different optimized conformers are then compared to identify the global minimum, which represents the most populated conformation in the ground state.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global Minimum | 0.00 |
| 2 | Pyrrolidine Ring Pucker Isomer | +0.75 |
| 3 | Ethylphenyl Group Rotamer | +1.20 |
| 4 | Higher Energy Rotamer | +2.50 |
Note: This table is illustrative and provides representative data for what a conformational analysis would yield. The values are not based on experimental results for this specific molecule.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations provide insights into the regions of the molecule that are electron-rich or electron-poor, predicting sites of potential chemical reactions.
Table 2: Representative Frontier Molecular Orbital Properties
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.25 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.60 |
Note: This table presents typical values for a molecule of this type to illustrate the output of FMO analysis. The values are not specific experimental data for this compound.
After geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the molecule's infrared (IR) and Raman spectra. nih.govphyschemres.org These calculations determine the frequencies corresponding to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions. nih.gov
The results serve two main purposes. First, they confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. masjaps.com Second, the calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.gov Theoretical spectra are often scaled by a factor to correct for systematic errors inherent in the computational method, improving the agreement with experimental results. nih.gov This analysis allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions. nih.gov
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles and physical constants, without using empirical parameters. wikipedia.org While DFT is itself a first-principles method, the term ab initio in computational chemistry often refers to wavefunction-based methods.
The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation. wikipedia.org More accurate, higher-level methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often used to refine the energies of conformers identified through DFT. nih.gov These methods are more computationally expensive than DFT but can provide benchmark-quality data for the electronic energies and geometric parameters of molecules like this compound, especially when high accuracy is required. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic physiological conditions. nih.govresearchgate.net Over the course of the simulation (often nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the exploration of the molecule's conformational landscape, revealing how it transitions between different shapes and conformers in solution. monash.edu MD simulations are invaluable for understanding the flexibility of the molecule, the stability of its different conformations, and its interactions with its environment, providing insights that are complementary to the static picture from quantum calculations. nih.govtandfonline.com
Computational Reaction Mechanism Studies
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. These studies are crucial for understanding reaction kinetics and selectivity, and for predicting the formation of specific products. Techniques such as Density Functional Theory (DFT) are commonly employed to model these reactions, providing insights into the electronic structure and energetics of reactants, intermediates, transition states, and products beilstein-journals.orgrsc.orgmdpi.com.
For instance, in reactions such as N-alkylation or acylation of the pyrrolidine ring, computational models can predict the step-by-step process of bond formation and cleavage. By calculating the activation energies for different potential pathways, it is possible to determine the rate-determining step of the reaction nih.gov. Combined experimental and computational studies on pyrrolidine derivatives have successfully provided detailed insights into complex reaction mechanisms, such as the formation of pyrroles from the condensation of pyrrolidines with aldehydes nih.gov.
A critical aspect of studying a reaction mechanism computationally is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is achieved through various optimization algorithms. Once a transition state is located, its identity is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate nih.govnih.gov.
Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions nih.govbeilstein-journals.org. This procedure confirms that the identified transition state correctly connects the reactants with the products, ensuring the validity of the proposed mechanistic step nih.govnih.gov. For reactions involving pyrrolidine derivatives, IRC analysis has been instrumental in verifying the connection between transition states and the corresponding reactants and products on the potential energy surface nih.gov.
Below is a hypothetical data table illustrating the kind of data generated from a DFT study on a reaction involving this compound, such as its reaction with an electrophile.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Vibrational Mode (cm⁻¹) (for TS) |
| Reactants | 0.0 | 0 | - |
| Transition State (TS1) | +15.2 | 1 | 350i (N-C bond formation) |
| Intermediate | -5.8 | 0 | - |
| Transition State (TS2) | +10.5 | 1 | 210i (Proton transfer) |
| Products | -12.3 | 0 | - |
This table presents hypothetical data for illustrative purposes.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. Computational models must account for these solvent effects to provide realistic predictions. Implicit solvent models, also known as continuum models, are a computationally efficient way to incorporate the influence of a solvent. These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule.
The Conductor-like Screening Model (COSMO) and its variations, such as COSMO-RS, are widely used implicit solvent models nih.govacs.org. In these models, the solute is placed in a virtual conductor, which induces a polarization charge on the surface of the cavity. This polarization charge interacts with the solute's charge distribution, effectively modeling the electrostatic interactions between the solute and the solvent. The use of such models allows for the calculation of solvation free energies, which can then be used to correct the gas-phase energies of reactants, transition states, and products nih.gov. This approach has been shown to be effective in predicting how different solvents can alter activation barriers and reaction thermodynamics beilstein-journals.org.
The following table shows hypothetical data on the effect of different solvents on the activation energy of a reaction involving this compound, as calculated using a COSMO-based model.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1.0 | 20.5 |
| Toluene | 2.4 | 18.2 |
| Dichloromethane | 8.9 | 16.8 |
| Acetonitrile | 37.5 | 15.1 |
| Water | 78.4 | 14.5 |
This table presents hypothetical data for illustrative purposes.
Ligand Design and Computational Screening of Pyrrolidine Derivatives
The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs nih.gov. Consequently, this compound serves as an excellent starting point for the computational design and screening of new potential ligands for various biological targets. Computational methods are instrumental in rapidly evaluating large libraries of virtual compounds, prioritizing those with the highest predicted affinity and best pharmacological profiles for synthesis and experimental testing researchgate.netmdpi.comscribd.com.
Ligand-based and structure-based drug design are the two main computational approaches. In ligand-based design, a model is built based on a set of known active molecules. This can involve creating a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, or developing a Quantitative Structure-Activity Relationship (QSAR) model that correlates molecular descriptors with activity mdpi.comnih.gov.
Structure-based design relies on the three-dimensional structure of the biological target, typically a protein. Using molecular docking, virtual libraries of pyrrolidine derivatives can be screened by computationally predicting their binding mode and affinity within the target's active site scribd.com. This allows for the rational design of modifications to the this compound core to enhance interactions with the target and improve potency and selectivity. These computational screening techniques significantly reduce the time and cost associated with the early stages of drug discovery researchgate.net.
The table below illustrates a sample output from a virtual screening campaign of hypothetical derivatives of this compound against a target protein.
| Derivative ID | Modification on Pyrrolidine Ring | Docking Score (kcal/mol) | Predicted pIC50 |
| JAX-001 | 4-hydroxy | -8.5 | 7.2 |
| JAX-002 | 3-fluoro | -7.9 | 6.8 |
| JAX-003 | N-acetyl | -9.1 | 7.8 |
| JAX-004 | 4-amino | -8.8 | 7.5 |
| JAX-005 | N-methyl | -7.5 | 6.5 |
This table presents hypothetical data for illustrative purposes.
Advanced Research Applications of 2 3 Ethylphenyl Methyl Pyrrolidine Derivatives
Role as a Chiral Building Block in Complex Chemical Synthesis
The enantiopure pyrrolidine (B122466) ring is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net Consequently, chiral pyrrolidine derivatives, such as analogs of 2-[(3-Ethylphenyl)methyl]pyrrolidine, are highly valued as chiral building blocks. mdpi.com Their utility stems from the pre-defined stereochemistry of the pyrrolidine core, which can be strategically incorporated into larger, more complex molecular architectures, thereby controlling the stereochemical outcome of the final product. This "chiral pool" synthesis approach is a cornerstone of modern organic chemistry, enabling the efficient and stereoselective construction of intricate target molecules. researchgate.net
The synthesis of complex molecules often involves multi-step sequences where maintaining stereochemical integrity is paramount. The use of this compound derivatives provides a robust method to introduce a specific stereocenter that can direct subsequent stereoselective transformations. For instance, the pyrrolidine nitrogen can be readily functionalized, and the ethylphenyl group offers a site for further chemical modification, allowing for the elaboration of the building block into a diverse range of intermediates. Research has demonstrated the successful application of pyrrolidine derivatives in the total synthesis of naturally occurring alkaloids and other biologically active compounds, where the pyrrolidine unit forms a critical part of the final structure. nih.gov The development of efficient synthetic routes to these chiral pyrrolidine building blocks themselves, often employing methods like C(sp³)-H activation, has further expanded their accessibility and application in complex synthesis. researchgate.net
Below is a table summarizing the application of chiral pyrrolidine derivatives as building blocks in the synthesis of notable complex molecules.
| Target Molecule Class | Role of Pyrrolidine Building Block | Synthetic Strategy |
| Pyrrolizidine Alkaloids | Forms the core bicyclic structure | Intramolecular cyclization strategies |
| Kainoids (Neuroexcitants) | Provides the substituted pyrrolidine core | Stereoselective Heck arylations |
| Antiviral Drugs | Serves as a key chiral intermediate | Multi-step synthesis from proline derivatives nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Forms the central scaffold of the inhibitor bohrium.com | Convergent synthetic routes |
Catalytic Utility of this compound Analogs
Beyond their role as stoichiometric building blocks, derivatives of this compound have emerged as powerful chiral catalysts and ligands, driving advancements in asymmetric synthesis. The pyrrolidine scaffold is considered a "privileged" structure in catalysis, capable of inducing high levels of stereoselectivity in a wide range of chemical transformations. mdpi.com
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has been revolutionized by the use of proline and its derivatives. nih.gov Analogs of this compound fit within this class of catalysts. The secondary amine of the pyrrolidine ring is the key functional group, enabling a catalytic cycle that typically proceeds through the formation of enamine or iminium ion intermediates.
In a typical enamine-mediated reaction, the pyrrolidine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine. This enamine then reacts with an electrophile in a stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. This mechanism is central to a variety of important asymmetric transformations, including:
Aldol Reactions: The stereoselective formation of carbon-carbon bonds by reacting an enamine with an aldehyde.
Michael Additions: The conjugate addition of an enamine to an α,β-unsaturated carbonyl compound.
Mannich Reactions: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound.
The substitution pattern on the pyrrolidine ring, such as the (3-ethylphenyl)methyl group, plays a crucial role in modulating the catalyst's activity and selectivity. researchgate.net By altering the steric bulk and electronic properties of this substituent, researchers can fine-tune the catalyst's performance for specific substrates and reactions, leading to higher yields and enantioselectivities. mdpi.com
The table below presents representative asymmetric transformations catalyzed by proline-derived organocatalysts.
| Asymmetric Reaction | Catalyst Type | Typical Substrates | Achieved Enantioselectivity (ee) |
| Aldol Reaction | Diarylprolinol Silyl Ethers | Ketones, Aldehydes | Up to >99% |
| Michael Addition | Prolinamides | Aldehydes, Nitroolefins | Up to 97% mdpi.com |
| Mannich Reaction | Tetrazole-derivatized Proline | Aldehydes, Imines | Up to 99% researchgate.net |
| Diels-Alder Reaction | Imidazolidinones | α,β-Unsaturated Aldehydes, Dienes | Up to 99% mdpi.com |
In addition to organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands in transition-metal catalysis. mdpi.com In this context, the pyrrolidine scaffold serves as a chiral backbone for coordinating to a metal center (e.g., palladium, rhodium, iridium, copper). The resulting chiral metal complex can then catalyze a variety of asymmetric reactions with high efficiency and enantioselectivity.
The design of these ligands is modular. The pyrrolidine nitrogen, and often other atoms within the ligand structure, bind to the transition metal. The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction by controlling the orientation of the substrates in the metal's coordination sphere. Derivatives of this compound can be functionalized to incorporate other donor atoms (e.g., phosphorus, oxygen, or another nitrogen), creating multidentate ligands such as P,N or N,N-ligands. These multidentate ligands often form more stable and selective catalysts. researchgate.net
Key applications of pyrrolidine-based ligands in transition-metal catalysis include:
Asymmetric Hydrogenation: The reduction of prochiral alkenes, ketones, or imines to chiral alkanes, alcohols, or amines.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com
Asymmetric 1,3-Dipolar Cycloadditions: The synthesis of chiral five-membered heterocycles, a reaction catalyzed effectively by copper(I) complexes with chiral ligands. researchgate.net
The electronic and steric properties of the (3-ethylphenyl)methyl substituent can be leveraged to tune the ligand's properties, influencing the catalytic activity and selectivity of the corresponding metal complex.
Development of Novel Materials and Functional Systems
The unique structural and chemical properties of this compound derivatives also make them attractive building blocks for the creation of novel materials and functional systems. By incorporating this scaffold into larger molecular or macromolecular structures, researchers can impart specific functions, such as chiroptical properties, molecular recognition capabilities, or enhanced electronic performance.
The field of organic electronics, which includes technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, relies on the design of novel organic molecules with tailored electronic and photophysical properties. Nitrogen-containing heterocycles are crucial components in these materials, as they can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge transport and emission properties. researchgate.net
Derivatives of this compound can be incorporated into larger conjugated systems to create new materials for optoelectronic applications. For example, pyrrolidine-containing polypyridines have been synthesized and used as ligands in ruthenium complexes. These complexes exhibit improved visible light absorption, a critical property for applications in dye-sensitized solar cells. researchgate.net The electron-donating nature of the pyrrolidine ring can enhance the performance of these light-harvesting systems. While direct applications of this compound in OLEDs are not widely reported, the principle of using heterocyclic structures to tune electronic properties is well-established, suggesting a potential avenue for future research with appropriately functionalized derivatives. researchgate.net
The development of chemical sensors for the selective detection of specific ions or molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The pyrrolidine ring serves as an excellent scaffold for the design of such sensors. researchgate.net Its structure can be modified to include both a binding site for a target analyte and a signaling unit (e.g., a fluorophore) that reports on the binding event.
For instance, pyrrolidine derivatives have been incorporated into Metal-Organic Frameworks (MOFs) to create materials for gas sensing. mdpi.comresearchgate.net A pyrrolidine-fused chlorin (B1196114) integrated into a hafnium-based MOF was shown to be a sensitive material for the detection of nitrogen dioxide (NO₂). mdpi.comresearchgate.net The porous nature of the MOF concentrates the analyte, while the photophysical properties of the chlorin derivative provide the signal. Similarly, fluorescent probes based on pyrrolidine derivatives have been designed for the detection of biologically relevant species. nih.govnih.gov
Derivatives of this compound are promising candidates for sensor development. The pyrrolidine nitrogen can act as a binding site for metal ions, while the ethylphenyl group can be further functionalized to incorporate a fluorescent reporter group. The selectivity of the sensor could be tuned by modifying the substitution pattern on both the pyrrolidine and the aromatic ring, creating a tailored binding pocket for the target analyte.
Exploration as Biochemical Probes and Chemical Tools
The development of derivatives of bioactive molecules into biochemical probes and chemical tools is a crucial area of chemical biology. These specialized molecules are designed to investigate biological systems by helping to identify molecular targets, elucidate mechanisms of action, and visualize biological processes. Probes are often created by attaching a reporter group (such as a fluorophore or a radiolabel) or a reactive group (like a photoaffinity label) to the core bioactive scaffold.
The pyrrolidine ring is a prevalent structural motif in many biologically active compounds, making its derivatives attractive candidates for development as chemical tools. The versatility of the pyrrolidine scaffold allows for synthetic modifications to incorporate necessary functionalities for probing biological systems. Such modifications can include the introduction of fluorescent tags for imaging, or radiolabels for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).
While the broader class of pyrrolidine derivatives has seen extensive exploration in drug discovery and as organocatalysts, the specific application of this compound derivatives as biochemical probes and chemical tools is a more specialized and emerging area of research. The functionalization of such scaffolds is key to their utility as probes. For instance, the synthesis of derivatives bearing reactive moieties allows for covalent modification of target proteins, which is instrumental in target identification and validation.
The design of effective biochemical probes requires a careful balance between maintaining the parent molecule's biological activity and incorporating a new functional group. The position of attachment and the nature of the linker used to connect the reporter or reactive group are critical considerations in probe design. Research in this area often involves the synthesis of a library of derivatives with systematic variations to optimize their properties as chemical tools.
Interactive Table: General Strategies for Developing Pyrrolidine-Based Biochemical Probes
| Probe Type | Reporter/Functional Group | Intended Application | Key Design Considerations |
| Fluorescent Probes | Fluorophores (e.g., fluorescein, rhodamine, BODIPY) | Cellular imaging, fluorescence polarization assays, flow cytometry | Maintaining cell permeability, minimizing steric hindrance from the fluorophore, photostability. |
| Radiolabeled Probes | Radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F, ¹²⁵I) | Receptor binding assays, PET imaging, autoradiography | Site of radiolabeling, specific activity, metabolic stability. |
| Affinity-Based Probes | Biotin, clickable tags (alkynes, azides) | Target protein isolation (pull-down assays), activity-based protein profiling (ABPP) | Linker length and composition to allow for target binding and subsequent capture. |
| Photoaffinity Probes | Photoreactive groups (e.g., benzophenone, aryl azide, diazirine) | Covalent labeling and identification of target proteins | Chemical stability in the dark, efficient photo-crosslinking upon UV irradiation. |
Detailed research findings on the specific application of this compound derivatives as biochemical probes are not extensively documented in publicly available literature. However, the principles of probe development established for other pyrrolidine-containing molecules provide a clear roadmap for the future exploration of this compound class in chemical biology research. The synthesis of fluorescent, radiolabeled, or affinity-tagged derivatives of this compound would enable a deeper understanding of its molecular targets and biological functions.
Future Research Directions and Outlook for 2 3 Ethylphenyl Methyl Pyrrolidine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-heterocyclic compounds, including pyrrolidine (B122466) derivatives, is an area of intense research, with a strong emphasis on developing environmentally benign and economically viable processes. mdpi.comresearchgate.netnih.gov Future work on 2-[(3-Ethylphenyl)methyl]pyrrolidine is likely to move away from traditional, often hazardous, synthetic methods towards greener alternatives. nih.govfrontiersin.org Key areas of focus will include the use of non-toxic solvents, the development of catalytic reactions, and the implementation of one-pot syntheses to minimize waste and improve efficiency. researchgate.net
Recent advancements in the synthesis of pyrrolidines have highlighted several promising strategies. researchgate.net These include biocatalytic approaches, such as the use of transaminases for asymmetric synthesis, which can offer high enantioselectivity and reduce the need for protecting groups. acs.org Additionally, the development of novel catalytic systems, including those based on abundant and non-toxic metals, will be crucial for creating more sustainable synthetic routes. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation syntheses for this compound. researchgate.netfrontiersin.org
| Synthetic Strategy | Advantages | Potential Application for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enantioselective synthesis of chiral this compound. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, improved process efficiency. | Continuous flow synthesis processes. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.gov | Accelerated synthesis and optimization of reaction conditions. nih.gov |
| One-Pot Reactions | Reduced number of work-up and purification steps, less solvent waste. mdpi.com | Streamlined synthesis from simple starting materials. mdpi.com |
Integration of Advanced Analytical Methodologies for In-Situ Monitoring
The optimization and control of chemical processes rely heavily on the ability to monitor reactions in real-time. americanpharmaceuticalreview.commt.com Future research on the synthesis of this compound will likely incorporate Process Analytical Technology (PAT) to gain a deeper understanding of reaction kinetics and mechanisms. jstar-research.commt.comrsc.org In-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis, allowing for the tracking of reactants, intermediates, and products without the need for sampling. rsc.orgfiveable.mespectroscopyonline.commt.comacs.org
The integration of these analytical methods can provide valuable data for process optimization, ensuring consistent product quality and improving safety. americanpharmaceuticalreview.commt.com For instance, in-situ FTIR can be used to monitor the progress of key functional group transformations during the synthesis of this compound. mt.com This real-time data can be used to identify reaction endpoints, detect the formation of byproducts, and gain insights into the reaction mechanism. spectroscopyonline.com The use of flow chemistry coupled with in-situ monitoring presents a particularly promising avenue for the continuous and highly controlled production of this compound. acs.org
| Analytical Technique | Information Provided | Application in this compound Synthesis |
| In-Situ FTIR Spectroscopy | Functional group analysis, reaction kinetics, detection of intermediates. mt.com | Real-time monitoring of key bond formations and breakages. mt.commt.com |
| In-Situ Raman Spectroscopy | Molecular structure and vibrational information, suitable for aqueous and solid-phase reactions. rsc.org | Monitoring of reactions in various solvent systems and identifying polymorphic forms. rsc.org |
| In-Situ NMR Spectroscopy | Detailed structural information, quantification of reaction components. acs.org | Elucidation of reaction mechanisms and quantification of stereoisomers. acs.org |
| Mass Spectrometry | Molecular weight determination, identification of trace impurities. acs.org | Online monitoring of reaction progress and byproduct formation. acs.org |
Expansion of Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery process. acs.orgresearchgate.net For this compound, future research will likely involve the use of advanced computational models to predict reaction outcomes, design more efficient catalysts, and understand complex reaction mechanisms. mdpi.com Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules and can be used to investigate the transition states and energy profiles of synthetic routes to pyrrolidine derivatives. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org
Beyond mechanistic studies, computational models can be used for predictive chemistry. mdpi.com Machine learning algorithms, for example, can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound. umich.edu These predictive models can significantly reduce the number of experiments required, saving time and resources. Furthermore, computational tools can be employed to design novel catalysts with enhanced activity and selectivity for the synthesis of this and related compounds. acs.org
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of spectroscopic properties. rsc.orgresearchgate.netrsc.org | Understanding the stereoselectivity of synthetic routes and identifying key intermediates. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions, study of solvent effects. | Investigating the role of the solvent in the synthesis and conformational preferences. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. scispace.com | Predicting the potential biological activities of derivatives. scispace.com |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions. umich.edu | Accelerating the discovery of optimal synthetic protocols. umich.edu |
Exploration of New Applications in Synthetic Methodology and Materials Science
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and organocatalysis. researchgate.netmdpi.combenthamdirect.comnih.govmdpi.com Future research on this compound is expected to uncover new applications in these and other fields. In synthetic methodology, this compound and its derivatives could be explored as novel organocatalysts for a variety of chemical transformations. benthamdirect.combeilstein-journals.org The specific substitution pattern of this compound may impart unique reactivity and selectivity in catalytic applications. acs.org
In the realm of materials science, the incorporation of the this compound moiety into polymers or other materials could lead to novel properties. For instance, it could be used as a monomer in the synthesis of functional polymers with specific optical, electronic, or thermal characteristics. The exploration of its use in the development of new ligands for metal catalysts also represents a promising area of research. The versatility of the pyrrolidine ring suggests that a wide range of new applications for this compound are yet to be discovered.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(3-Ethylphenyl)methyl]pyrrolidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, analogous pyrrolidine derivatives are synthesized using NaOH in dichloromethane (DCM) under controlled temperature, followed by purification via column chromatography . Optimization can involve varying catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions), solvent polarity, and reaction time. Monitoring intermediates using thin-layer chromatography (TLC) ensures stepwise progress .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for structural elucidation, resolving substituent positions on the pyrrolidine ring and ethylphenyl group. High-Performance Liquid Chromatography (HPLC) confirms purity (>99% as in analogous compounds), while X-ray crystallography provides definitive stereochemical data . Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Waste disposal should follow institutional guidelines for organic amines, with neutralization prior to disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Systematically modify substituents on the ethylphenyl group (e.g., halogens, methoxy groups) and assess biological activity using in vitro assays (e.g., receptor binding or enzyme inhibition). Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities, while QSAR models correlate structural features with activity .
Q. How should researchers resolve contradictions in pharmacological data reported for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity, solvent systems). Validate assays using standardized protocols (e.g., IC₅₀ determination with triplicate runs). Cross-reference synthetic methods (e.g., catalyst purity in ) and characterization data (e.g., NMR shifts in ) to ensure reproducibility .
Q. What catalytic systems improve the efficiency of synthesizing chiral or functionalized derivatives of this compound?
- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (used in analogous pyrrolidine syntheses) enhance regioselectivity and reduce side reactions. Asymmetric catalysis with chiral ligands (e.g., BINAP) can induce enantioselectivity. Monitor reaction progress via gas chromatography (GC) or LC-MS to optimize catalyst loading and temperature .
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions (e.g., pH, light)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
